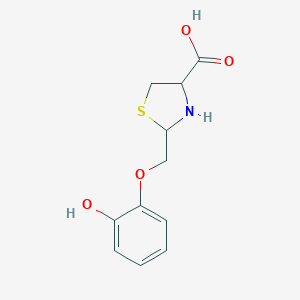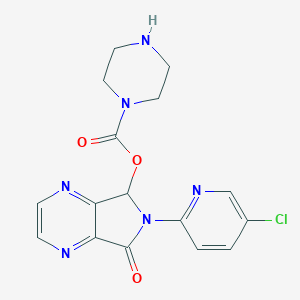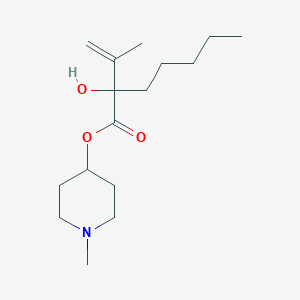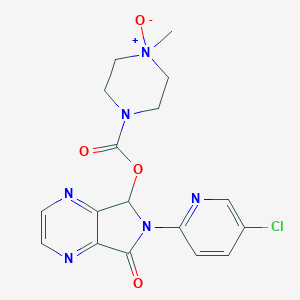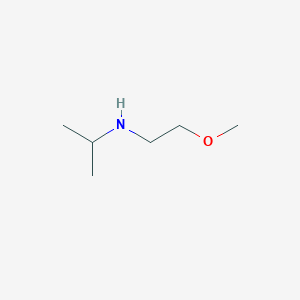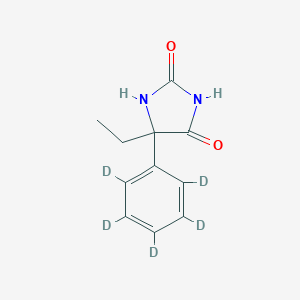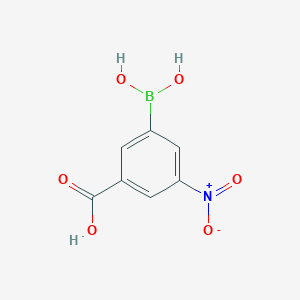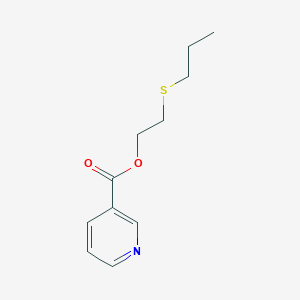
Nicotinic acid, 2-(propylthio)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid, 2-(propylthio)ethyl ester, also known as S-propyl nicotinate, is a chemical compound that belongs to the class of esters. It is a colorless liquid that is soluble in water and has a characteristic odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.
Wirkmechanismus
The mechanism of action of Nicotinic acid, 2-(propylthio)ethyl ester nicotinate is not fully understood, but it is believed to involve the activation of certain cellular pathways that regulate oxidative stress and inflammation. It has been shown to increase the production of certain enzymes, such as superoxide dismutase and catalase, that protect cells from oxidative damage. It also inhibits the expression of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, that contribute to the development of various diseases.
Biochemische Und Physiologische Effekte
Nicotinic acid, 2-(propylthio)ethyl ester nicotinate has been shown to have various biochemical and physiological effects on the body. It has been shown to increase blood flow and oxygen delivery to tissues, which can improve exercise performance and alleviate symptoms of certain diseases, such as peripheral artery disease. It has also been shown to lower blood pressure and improve lipid metabolism, which can reduce the risk of cardiovascular diseases. Additionally, it has been shown to enhance insulin sensitivity and glucose uptake, which can improve glycemic control in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
Nicotinic acid, 2-(propylthio)ethyl ester nicotinate has several advantages for lab experiments, including its low toxicity, high solubility, and stability under various conditions. It can be easily synthesized and purified, making it readily available for use in various experiments. However, its effects on different cell types and tissues may vary, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Nicotinic acid, 2-(propylthio)ethyl ester nicotinate. One area of research is the development of novel drug formulations that incorporate Nicotinic acid, 2-(propylthio)ethyl ester nicotinate, to enhance its therapeutic potential and improve its bioavailability. Another area of research is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to protect neurons from oxidative damage. Additionally, further studies are needed to elucidate its mechanism of action and its effects on different cell types and tissues, to better understand its potential therapeutic applications.
Synthesemethoden
The synthesis of Nicotinic acid, 2-(propylthio)ethyl ester nicotinate can be achieved through different methods, including esterification and thioetherification. One common method involves the reaction of nicotinic acid with propanethiol in the presence of a catalyst, such as sulfuric acid, to form the desired ester. The purity of the compound can be enhanced through various purification techniques, such as distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Nicotinic acid, 2-(propylthio)ethyl ester nicotinate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, such as cardiovascular diseases, diabetes, and cancer. In agriculture, it has been used as a plant growth regulator and a pesticide, due to its ability to enhance plant growth and inhibit the growth of certain pests. In the food industry, it has been used as a flavoring agent and a preservative.
Eigenschaften
CAS-Nummer |
101952-73-2 |
|---|---|
Produktname |
Nicotinic acid, 2-(propylthio)ethyl ester |
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
2-propylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-2-7-15-8-6-14-11(13)10-4-3-5-12-9-10/h3-5,9H,2,6-8H2,1H3 |
InChI-Schlüssel |
ONMGOZLNJYTEJK-UHFFFAOYSA-N |
SMILES |
CCCSCCOC(=O)C1=CN=CC=C1 |
Kanonische SMILES |
CCCSCCOC(=O)C1=CN=CC=C1 |
Andere CAS-Nummern |
101952-73-2 |
Synonyme |
2-propylsulfanylethyl pyridine-3-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



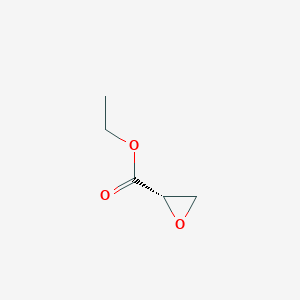
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)
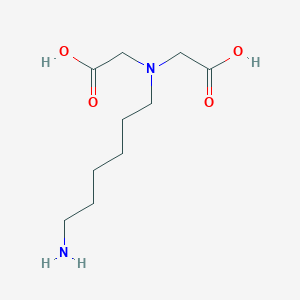

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
